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molecular formula C11H9ClN2S B8732143 5-(4-chlorophenyl)sulfanylpyridin-2-amine CAS No. 64064-93-3

5-(4-chlorophenyl)sulfanylpyridin-2-amine

Cat. No. B8732143
M. Wt: 236.72 g/mol
InChI Key: DJVNPCJPJPNGGS-UHFFFAOYSA-N
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Patent
US04264605

Procedure details

2-Amino-5-bromopyridine (7.8 grams), 4-chlorothiophenol (9.2 grams), sodium methoxide (3.5 grams), and copper powder (1.0 gram) were reacted in 100 ml. of methanol, for 12 hours, in a bomb, in accordance with the procedures of J. Med. Chem. 21, 235 (1978). The reaction mixture was filtered, washed with methanol, and methanol removed by evaporation. The methanol washes were combined with ethyl acetate extracts of solids made after refluxing on a steam bath for one hour. Solvents were removed and the solids dissolved in ethyl acetate and filtered to remove insolubles. The liquid was passed over a silica column with ethyl acetate, and the fraction corresponding to the product amine (Rf ≅0.2) collected., yield 6.5 grams, m.p., 161°-163° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.C[O-].[Na+]>[Cu].CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:16][C:13]2[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=2)=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
sodium methoxide
Quantity
3.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
copper
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with methanol, and methanol
CUSTOM
Type
CUSTOM
Details
removed by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
after refluxing on a steam bath for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Solvents were removed
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
the fraction corresponding to the product amine (Rf ≅0.2) collected
CUSTOM
Type
CUSTOM
Details
m.p., 161°-163° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1)SC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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